molecular formula C29H51ClN2O3 B570515 DL-Ppmp CAS No. 139974-41-7

DL-Ppmp

Cat. No.: B570515
CAS No.: 139974-41-7
M. Wt: 511.188
InChI Key: ORVAUBQYJOFWFY-ZHESDOBJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol (DL-Ppmp) is a synthetic compound extensively studied for its role in sphingolipid metabolism. It is particularly known for its ability to inhibit glucosylceramide synthase, an enzyme crucial in the biosynthesis of glycosphingolipids . This compound has significant implications in various fields, including biochemistry, pharmacology, and medical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Ppmp can be synthesized through a multi-step chemical processThe reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale production. The process involves scaling up the reaction conditions and optimizing parameters to achieve consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

DL-Ppmp primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in acylation and glycosylation reactions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various glycosylated derivatives and acylated compounds, which are useful in studying enzyme inhibition and metabolic pathways .

Scientific Research Applications

DL-Ppmp has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration, which allows it to effectively inhibit glucosylceramide synthase and modulate sphingolipid metabolism. Its versatility in various chemical reactions and applications in multiple research fields further distinguishes it from other similar compounds .

Properties

IUPAC Name

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26;/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32);1H/t27-,29-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVAUBQYJOFWFY-ZHESDOBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H51ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does DL-PPMP impact MDR in cancer cells?

A: this compound acts by inhibiting the synthesis of glucosylceramide synthase (GCS) [, ]. GCS is an enzyme involved in the production of glycosphingolipids, specifically monohexosylceramide (CMH) []. Research indicates that CMH levels are elevated in vincristine-resistant KBV200 cells compared to their drug-sensitive counterparts []. By inhibiting GCS and subsequently reducing CMH levels, this compound can reverse MDR in these cells [].

Q2: Besides impacting CMH levels, does this compound affect other factors related to MDR?

A: Yes, research shows that this compound can also inhibit the expression of the mdr1 gene at the mRNA level []. The mdr1 gene encodes for P-glycoprotein, a transmembrane protein responsible for pumping drugs out of cells, contributing to MDR []. This inhibition of mdr1 gene expression by this compound further contributes to its ability to reverse MDR in cancer cells [].

Q3: What are the potential implications of these findings for cancer treatment?

A3: The ability of this compound to reverse MDR by targeting both GCS and mdr1 gene expression presents a promising avenue for improving the efficacy of chemotherapy in drug-resistant cancers. Further research is needed to explore its potential clinical applications.

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